molecular formula C9H5F3N2O2 B12975760 2-(Trifluoromethyl)-6-nitro-1H-indole

2-(Trifluoromethyl)-6-nitro-1H-indole

Cat. No.: B12975760
M. Wt: 230.14 g/mol
InChI Key: UUWQDSBKVJFDGX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-6-nitro-1H-indole is a compound that belongs to the class of indoles, which are widely found in nature and known for their bioactivity. The trifluoromethyl group (-CF₃) is a functional group that enhances the polarity, stability, and lipophilicity of the compound, making it valuable in various applications, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-6-nitro-1H-indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and cost-effective reagents. The use of flow chemistry platforms has been explored to streamline the synthesis of trifluoromethyl-containing compounds, offering scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Trifluoromethyl)-6-amino-1H-indole .

Scientific Research Applications

2-(Trifluoromethyl)-6-nitro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes .

Properties

IUPAC Name

6-nitro-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-3-5-1-2-6(14(15)16)4-7(5)13-8/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWQDSBKVJFDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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